molecular formula C7H9NO3 B12876243 Ethyl 2-(isoxazol-5-yl)acetate CAS No. 82669-58-7

Ethyl 2-(isoxazol-5-yl)acetate

Cat. No.: B12876243
CAS No.: 82669-58-7
M. Wt: 155.15 g/mol
InChI Key: FHBYQZTXGQKADA-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazol-5-yl)acetate is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile synthetic intermediate. Its value is derived from the presence of the isoxazole ring, a privileged scaffold in drug discovery known for its diverse biological activities . The compound features two key functional groups: the isoxazole heterocycle and an ester side chain. The ester group is a common handle for further synthetic manipulation, allowing researchers to synthesize a wide array of derivatives, such as amides and hydrazides, for structure-activity relationship (SAR) studies . Isoxazole derivatives, like this compound, are extensively investigated for their immunoregulatory potential, demonstrating properties ranging from immunosuppression and anti-inflammatory effects to immune stimulation . These derivatives have shown activity comparable to, or even higher than, registered reference drugs in various preclinical models . The isoxazole ring is a key structural component in several approved drugs, including the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide, underscoring the therapeutic relevance of this chemical class . Beyond immunology, isoxazole-based compounds are explored for their antimicrobial, anticancer, and neuroprotective effects, making them attractive candidates for developing therapies for a broad spectrum of diseases . As such, this compound provides a foundational template for researchers designing novel bioactive molecules and probing the mechanisms of action of isoxazole-containing compounds in biological systems. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

82669-58-7

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,2-oxazol-5-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-8-11-6/h3-4H,2,5H2,1H3

InChI Key

FHBYQZTXGQKADA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=NO1

Origin of Product

United States

Mechanistic Pathways and Reaction Kinetics in Isoxazole Acetate Formation

Proposed Reaction Mechanisms for Isoxazole (B147169) Ring Closure

The construction of the isoxazole heterocycle is typically achieved through condensation and cyclization reactions. nanobioletters.com Key strategies include the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), 1,3-dipolar cycloadditions involving nitrile oxides, and the cyclization of α,β-acetylenic oximes. organic-chemistry.orgnanobioletters.com

Oximation and Nucleophilic Attack Sequences

A prevalent method for synthesizing isoxazole rings, particularly isoxazol-5(4H)-ones which are precursors to compounds like ethyl 2-(isoxazol-5-yl)acetate, involves the reaction of a β-keto ester with hydroxylamine. mdpi.comscielo.br The proposed mechanism proceeds through a sequence of oximation followed by an intramolecular nucleophilic attack.

The reaction is initiated by the nucleophilic attack of hydroxylamine on a carbonyl carbon of the β-keto ester, such as ethyl acetoacetate (B1235776), to form an oxime intermediate. mdpi.comscielo.br This step is essentially an oximation reaction. Following this, an intramolecular cyclization occurs where the oxime's oxygen atom attacks the ester carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the five-membered isoxazol-5(4H)-one ring. mdpi.comijcce.ac.ir In some variations, the initial reaction with hydroxylamine is followed by condensation with an aldehyde in a multi-component reaction format. scielo.brijcce.ac.ir

A plausible mechanistic pathway is detailed below:

Oximation : The hydroxylamine hydrochloride reacts with a β-keto ester (e.g., ethyl benzoylacetate) to form an oxime intermediate. ijcce.ac.ir

Intramolecular Cyclization : The newly formed oxime undergoes a ring-closing reaction. The oxygen of the hydroxyl group acts as a nucleophile, attacking the ester carbonyl. mdpi.com

Dehydration/Elimination : A molecule of water or alcohol is eliminated to yield the stable isoxazole ring. nanobioletters.com For instance, in the synthesis of 5-arylaminoisoxazoles from enaminones, an intermolecular nucleophilic vinylic substitution is followed by intramolecular cyclization and the elimination of a water molecule. nanobioletters.com

Intramolecular Cyclization Processes

Intramolecular cyclization is a powerful strategy for forming the isoxazole ring, often creating two rings simultaneously in more complex systems. mdpi.com A primary example is the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, known as an INOC (Intramolecular Nitrile Oxide Cycloaddition) reaction. mdpi.com

In a typical sequence, an aldoxime is generated within a molecule that also contains a dipolarophile, such as an alkyne. mdpi.com The aldoxime is then converted in situ to a nitrile oxide, a 1,3-dipolar species. This highly reactive intermediate immediately undergoes a cycloaddition with the neighboring alkyne, closing the isoxazole ring. mdpi.com This method has been used to create complex fused heterocyclic systems, demonstrating its efficiency. mdpi.com

Other intramolecular cyclization routes include:

Cyclization of α,β-acetylenic oximes : Gold(III) chloride has been used to catalyze the cycloisomerization of α,β-acetylenic oximes, yielding substituted isoxazoles under moderate conditions. organic-chemistry.org

Copper-mediated cyclization : Propargylamines can be oxidized to oximes, which then undergo intramolecular cyclization mediated by copper chloride (CuCl) to provide a range of isoxazoles. organic-chemistry.org

Thermolysis of ortho-oximes : The thermolysis of certain oximes can lead to fused isoxazoles through an intramolecular nucleophilic substitution of a dimethylamino group. mdpi.com

Knoevenagel Condensation in Isoxazolone Synthesis

The synthesis of 4-substituted isoxazol-5(4H)-ones, which are structurally related to the target compound, frequently employs a Knoevenagel condensation as a key step. mdpi.comacgpubs.org This process typically occurs in a three-component reaction involving an aldehyde, a β-keto ester like ethyl acetoacetate, and hydroxylamine hydrochloride. acgpubs.orgresearchgate.net

The plausible mechanism involves two main stages:

Isoxazolone Formation : First, the β-keto ester reacts with hydroxylamine to form the 3-substituted-isoxazol-5(4H)-one ring via the oximation and intramolecular cyclization sequence described previously. mdpi.comscielo.br

Knoevenagel Condensation : The newly formed isoxazol-5(4H)-one, which contains an active methylene (B1212753) group at the C4 position, then acts as the nucleophile in a Knoevenagel condensation with an aldehyde. mdpi.comijcce.ac.ir The isoxazolone enolizes, and the subsequent condensation with the aldehyde, followed by dehydration, yields the final 4-arylidene-3-methylisoxazol-5(4H)-one product. mdpi.com

Various catalysts, including amine-functionalized cellulose (B213188), p-Toluenesulfonic acid (PTSA), and gluconic acid, have been employed to facilitate this reaction, often under green chemistry conditions. mdpi.comijcce.ac.iracgpubs.org

Nitrile Ylide and Carbene Intermediates

While less common for primary synthesis, nitrile ylides and carbenes are significant intermediates in certain reactions that form or transform isoxazoles.

Nitrile Ylide Intermediates : Nitrile ylides have been unequivocally identified as intermediates in the photochemical rearrangement of isoxazoles to oxazoles. acs.orguc.ptnih.gov This process involves the cleavage of the N-O bond, formation of a 2H-azirine intermediate, and subsequent C-C bond cleavage to generate the nitrile ylide, which then cyclizes to an oxazole. uc.ptacs.org While this is a rearrangement, it highlights the accessibility of such intermediates from the isoxazole ring. In some synthetic routes, a nitrile ylide generated from other precursors can be trapped in a 1,3-dipolar cycloaddition to form different heterocycles. researchgate.net

Carbene Intermediates : Metal-catalyzed reactions involving carbenes offer pathways to isoxazoles. A notable method involves the reaction of a copper carbene with a nitroso radical. organic-chemistry.orgmdpi.com In this cascade reaction, a copper carbene, generated from a diazo compound, reacts with a nitroso radical (from tert-butyl nitrite) to form an organocopper intermediate. mdpi.com This species then participates in a [3+2] cycloaddition with an alkyne to produce a fully substituted isoxazole in a highly regioselective manner. organic-chemistry.orgmdpi.com Rhodium-catalyzed reactions can also proceed through carbene intermediates, which insert into the N-O bond of isoxazoles, leading to ring expansion and the formation of 1,3-oxazines. researchgate.netbeilstein-journals.org

Theoretical Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms, kinetics, and thermodynamics of isoxazole synthesis. These studies help to rationalize experimental observations, predict regioselectivity, and characterize transient intermediates and transition states that are difficult to observe experimentally. mdpi.comacs.org

Density Functional Theory (DFT) for Energy Profiles and Transition States

DFT calculations are widely used to model the reaction pathways involved in isoxazole ring formation. The B3LYP functional is a common choice for these theoretical studies. beilstein-journals.orgmdpi.comresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed potential energy surface (PES) profiles. mdpi.combeilstein-journals.org

Key findings from theoretical studies include:

Mechanism Validation : DFT calculations have been used to support the proposed mechanisms for the 1,3-dipolar cycloaddition of nitrile oxides to alkenes and alkynes. mdpi.commdpi.com For the reaction between a propargylated quinazolin-4(3H)-one and a nitrile oxide, DFT calculations at the B3LYP/6-31G(d) level showed that the formation of the 3,5-disubstituted isoxazole product was both kinetically and thermodynamically favorable, with calculated activation energies agreeing with the experimentally observed regioselectivity. mdpi.com

Transition State Analysis : The geometries of transition states are optimized to understand the bonding changes during the reaction. For cycloaddition reactions, calculations can reveal whether the mechanism is concerted (one step) or stepwise and whether it is synchronous or asynchronous. mdpi.combeilstein-journals.org For instance, the cycloaddition of a nitrile oxide to an enamine was found to proceed via a concerted, asynchronous transition state. beilstein-journals.org

Energy Profile and Stability : Theoretical studies on the rhodium-catalyzed reaction of isoxazoles with diazo compounds located the stationary points for probable isoxazolium N-ylide intermediates. beilstein-journals.orgresearchgate.net DFT calculations revealed these ylides to be thermodynamically and kinetically unstable, rapidly undergoing ring-opening to 1-oxa-5-azahexa-1,3,5-trienes with very low activation barriers (0.2–1.5 kcal/mol). beilstein-journals.orgresearchgate.net

Predicting Regioselectivity : In reactions where multiple isomers can be formed, DFT can predict the major product by comparing the activation barriers of the competing pathways. In the cycloaddition of nitro-substituted formonitrile N-oxide with alkenes, DFT calculations (wb97xd/6-311+G(d)) showed that while local electronic properties suggested one regioisomer, the kinetic factors (activation energies) correctly predicted the formation of the other isomer due to steric hindrance. mdpi.com

The table below summarizes representative energy data from DFT studies on isoxazole formation and related reactions.

Reaction / ProcessComputational MethodCalculated ParameterValue (kcal/mol)Reference
1,3-Dipolar Cycloaddition (Quinazolinone + Nitrile Oxide) → Isoxazole P-1B3LYP/6-31G(d)Reaction Energy (ΔE)-81.15 mdpi.com
1,3-Dipolar Cycloaddition (Quinazolinone + Nitrile Oxide) → Isoxazole P-2B3LYP/6-31G(d)Reaction Energy (ΔE)-77.32 mdpi.com
Ring Opening of Isoxazolium N-ylideB3LYP/6-31G(d)Activation Energy (ΔG‡)0.2–1.5 beilstein-journals.org
Cycloaddition (Nitronitrile N-oxide + Isobutene) → Path Awb97xd/6-311+G(d)Gibbs Energy of Activation (ΔG‡)19.9 mdpi.com
Cycloaddition (Nitronitrile N-oxide + Isobutene) → Path Bwb97xd/6-311+G(d)Gibbs Energy of Activation (ΔG‡)13.6 mdpi.com
E → Z Isomerization of Protonated ortho-oxime (1a·H+)DFT (unspecified)Activation Barrier28.1 mdpi.com
E → Z Isomerization of Protonated ortho-oxime (1b·H+)DFT (unspecified)Activation Barrier35.0 mdpi.com

Computational Modeling of Reaction Kinetics

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction kinetics in the formation of isoxazole rings. These theoretical studies provide deep insights into reaction pathways, transition state geometries, and the energetic landscapes that govern the synthesis, offering explanations for experimentally observed outcomes like regioselectivity. semanticscholar.orgmdpi.com While specific computational kinetic models for this compound are not extensively documented in dedicated public studies, the principles are well-established through research on analogous 3,5-disubstituted isoxazoles, which are typically formed via 1,3-dipolar cycloaddition reactions. nih.gov

Theoretical Framework for Isoxazole Synthesis

The formation of the 3,5-disubstituted isoxazole core of molecules like this compound generally proceeds through the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne. nih.govnanobioletters.com Computational studies investigate this process by modeling the interaction between the dipole (nitrile oxide) and the dipolarophile (the alkyne). mdpi.com

DFT calculations are employed to map the potential energy surface of the reaction. researchgate.net This involves optimizing the geometric structures of the reactants, transition states, and products. Key parameters derived from these calculations include activation energies (Ea) and reaction energies (ΔE), which reveal the kinetic and thermodynamic favorability of the reaction pathway. mdpi.com

Key Research Findings from Analogous Systems

Studies on similar cycloaddition reactions provide a robust framework for understanding the kinetics of this compound formation.

Activation Energies and Regioselectivity: DFT calculations on the 1,3-dipolar cycloaddition between arylnitriloxides and N-propargylquinazolin-4(3H)-one demonstrated that the formation of the 3,5-disubstituted isoxazole regioisomer is both kinetically and thermodynamically favorable. The calculations revealed significantly lower activation energies for the pathway leading to this isomer compared to the alternative 3,4-disubstituted product. mdpi.com This aligns with the common experimental observation that 1,3-dipolar cycloadditions with terminal alkynes selectively yield 3,5-disubstituted isoxazoles. mdpi.com

Transition State Analysis: The geometry of the transition state provides crucial information about the mechanism. For many isoxazole syntheses, calculations show an asynchronous concerted transition state. mdpi.com This means the two new single bonds are formed in a single step, but not at the exact same rate. mdpi.com

Intrinsic Reaction Coordinate (IRC): To validate the calculated pathway, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation confirms that the identified transition state structure correctly connects the reactants to the desired products on the potential energy surface. mdpi.com

Frontier Molecular Orbital (FMO) Theory: FMO theory is often used within the computational framework to explain the observed regioselectivity. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole. The relative sizes of the orbital coefficients on the reacting atoms determine which orientation is electronically favored, thus predicting the resulting regioisomer. semanticscholar.orgmdpi.com

Illustrative Computational Data

While direct data for this compound is sparse, a representative data table can be constructed based on published DFT (B3LYP/6-31G(d) level) findings for the formation of analogous 3,5-disubstituted isoxazoles. mdpi.com This illustrates the typical energetic parameters that computational models provide.

Reaction PathwayParameterCalculated Value (kcal/mol)Implication
Formation of 3,5-Disubstituted Isoxazole (Favored Product)Activation Energy (Ea)-81.15Kinetically Favorable
Reaction Energy (ΔE)-77.32Thermodynamically Favorable
Formation of 3,4-Disubstituted Isoxazole (Disfavored Product)Activation Energy (Ea)-77.32Kinetically Disfavored
Reaction Energy (ΔE)-72.50Thermodynamically Disfavored

Derivatization and Chemical Transformations of Ethyl 2 Isoxazol 5 Yl Acetate Structures

Functional Group Modifications on the Isoxazole (B147169) Ring

The ester side chain and the isoxazole ring itself offer multiple sites for functional group interconversion, enabling the synthesis of a diverse library of derivatives.

The ethyl ester group of Ethyl 2-(isoxazol-5-yl)acetate is amenable to standard transformations such as hydrolysis and amidation.

Ester Hydrolysis: Hydrolysis of the ester functional group can be achieved under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis, typically performed by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water, is a reversible process that yields 2-(isoxazol-5-yl)acetic acid and ethanol. researchgate.net In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. researchgate.net Treatment with a base like sodium hydroxide (B78521) (NaOH) produces the corresponding sodium carboxylate salt and ethanol. Subsequent acidification of the salt solution liberates the free carboxylic acid. researchgate.net These reactions are fundamental for converting the ester into a carboxylic acid, which can then serve as a precursor for further derivatization.

Amidation: The synthesis of amides from this compound can be accomplished through direct aminolysis. This reaction involves heating the ester with a primary or secondary amine, often at elevated temperatures, to produce the corresponding N-substituted 2-(isoxazol-5-yl)acetamide and ethanol. While direct aminolysis can be effective, the reactivity of the amine and the steric hindrance of the ester can influence the reaction rate and yield. nih.gov The resulting amides are important motifs in medicinal chemistry. bohrium.com

ReactionReagents & ConditionsProduct
Acidic HydrolysisH₂O, H⁺ (cat.), Δ2-(Isoxazol-5-yl)acetic acid
Basic Hydrolysis (Saponification)1. NaOH, H₂O, Δ 2. H₃O⁺2-(Isoxazol-5-yl)acetic acid
Amidation (Aminolysis)R¹R²NH, ΔN,N-Disubstituted 2-(isoxazol-5-yl)acetamide

Alkylation of the this compound scaffold can be directed towards either the nitrogen atom or a carbon atom of the isoxazole ring, depending on the reaction conditions and strategy employed.

N-Alkylation: The nitrogen atom of the isoxazole ring can be alkylated to form isoxazolium salts. clockss.org This reaction typically proceeds by treating the isoxazole with an alkylating agent, such as an alkyl halide. The resulting quaternary ammonium (B1175870) salts can serve as intermediates for ring-opening reactions. clockss.org

C-H Alkylation: Direct electrophilic alkylation on the carbon atoms of the isoxazole ring is challenging due to the ring's electron-deficient nature. However, modern synthetic methods have enabled the functionalization of C-H bonds. Transition metal-catalyzed C-H activation provides a powerful strategy for forming new carbon-carbon bonds. For instance, palladium-catalyzed direct arylation of isoxazoles at the C5-position has been successfully demonstrated, suggesting that similar strategies could be adapted for C-H alkylation. nih.govresearchgate.net These methods involve the formation of a metallacycle intermediate, which then reacts with an alkylating agent. researchgate.net

StrategyPosition of AlkylationReagents & ConditionsGeneral Product Structure
N-AlkylationN-2R-X (Alkyl Halide)Isoxazolium salt
C-H AlkylationC-4 or C-5Transition Metal Catalyst (e.g., Pd), Alkylating AgentC-Alkylated Isoxazole

The isoxazole ring possesses a characteristic N-O bond that is susceptible to reductive cleavage, a transformation that is central to its use as a synthetic intermediate. researchgate.net

Reduction Reactions: The weak N-O bond of the isoxazole ring can be readily cleaved under various reductive conditions. researchgate.net Catalytic hydrogenation using catalysts such as Raney Nickel, palladium, or platinum is a common method for this transformation. clockss.org This reaction typically proceeds under mild conditions (ordinary pressure and temperature) and results in the ring opening to afford a β-amino enone. clockss.org Other reagents, such as molybdenum hexacarbonyl (Mo(CO)₆) with water or low-valent titanium species, can also effect this reductive cleavage. rsc.orgresearchgate.net This predictable ring-opening provides a strategic pathway to acyclic, difunctionalized compounds from a stable heterocyclic precursor.

Oxidation Reactions: In contrast to its susceptibility to reduction, the isoxazole ring is generally stable and resistant to oxidation. clockss.org This stability allows for oxidative modifications to be performed on substituents attached to the ring without affecting the core heterocycle.

Reaction TypeReagents & ConditionsResulting Functional Group
Reductive Ring CleavageH₂, Raney Ni (or Pd, Pt)β-Amino enone
Reductive Ring CleavageMo(CO)₆, H₂Oβ-Amino enone
OxidationTypical Oxidizing AgentsIsoxazole ring remains intact

Annulation and Fused Heterocycle Formation from Isoxazole Scaffolds

The isoxazole moiety can be utilized as a structural foundation for building more complex, fused heterocyclic systems through various cycloaddition and annulation strategies. This often requires prior functionalization of the initial this compound molecule to introduce the necessary reactive handles.

The parent this compound is not suitably functionalized to participate directly in Diels-Alder reactions as either a diene or a dienophile. However, it can be chemically modified to incorporate reactive groups, such as a vinyl substituent, that can undergo cycloaddition. nih.gov

A derivative like 5-(vinyl)isoxazole could function as a dienophile in reactions with electron-rich dienes. nih.govrsc.org The reactivity of such vinylazaarenes in Diels-Alder reactions can be enhanced by using Lewis acids, which coordinate to the nitrogen atom, lowering the energy of the dienophile's LUMO and promoting cycloaddition. nih.gov This strategy enables the formation of fused cyclohexene-isoxazole systems, which are valuable scaffolds in medicinal chemistry.

ReactionIsoxazole DerivativeDienophile/Diene PartnerConditionsProduct
Hetero-Diels-Alder5-(vinyl)isoxazole derivative (as dienophile)Electron-rich DieneLewis Acid (e.g., BF₃·OEt₂), ΔFused Tetrahydroquinoline or similar scaffold

A notable transformation for forming fused heterocycles from isoxazole scaffolds involves a sequence of reactions starting with a 4-methylideneisoxazol-5(4H)-one derivative. To access this key intermediate from a precursor like this compound, a Knoevenagel-type condensation is required. The active methylene (B1212753) group at the C4 position of the corresponding 3-substituted isoxazol-5-one tautomer can be condensed with an aldehyde or ketone to generate the exocyclic double bond of the 4-methylidene moiety. nih.goveurekaselect.com

Once formed, 4-methylideneisoxazol-5(4H)-ones can react with ynamines through a [2+2] cycloaddition followed by a retro-electrocyclization cascade. This sequence does not yield hetero-Diels-Alder products but instead forms 4-(1-aminoallylidene)isoxazol-5-ones. These intermediates can then undergo a further thermal, metal-free decarboxylation and cyclization to produce highly substituted 4-aminopyridines. This pathway highlights the utility of the isoxazole scaffold in constructing complex pyridine (B92270) derivatives.

Isoxazole ReactantReaction PartnerKey IntermediateFinal Product
4-Methylideneisoxazol-5(4H)-oneYnamine4-(1-Aminoallylidene)isoxazol-5-one4-Aminopyridine

Regioselective Functionalization Techniques for this compound Structures

The regioselective functionalization of this compound is a critical aspect of its synthetic utility, allowing for the introduction of diverse substituents at specific positions of the molecule. This targeted modification is essential for tailoring the compound's properties for various applications. The primary sites for regioselective reactions on this scaffold are the active methylene group of the acetate (B1210297) side chain and the C4-position of the isoxazole ring.

The methylene bridge (-CH2-) in this compound is flanked by two electron-withdrawing groups: the isoxazole ring and the ethyl carboxylate group. This configuration renders the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion can then act as a nucleophile in various reactions, enabling functionalization at the α-carbon of the acetate moiety.

Concurrently, the isoxazole ring itself can undergo electrophilic substitution reactions. Theoretical considerations and experimental evidence for related isoxazole systems suggest that the C4-position is the most nucleophilic carbon on the ring, making it the preferred site for attack by electrophiles. clockss.orgreddit.com

Functionalization of the Active Methylene Group

The active methylene group serves as a versatile handle for introducing a variety of substituents. Key regioselective transformations targeting this position include C-alkylation and condensation reactions.

C-Alkylation:

The alkylation of the α-carbon of this compound can be achieved by treating the compound with a suitable base to generate the enolate, followed by reaction with an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions is crucial to ensure regioselectivity and prevent side reactions. While specific studies on the alkylation of this compound are not extensively documented in the reviewed literature, the general principles of active methylene compound chemistry are well-established. shivajicollege.ac.in

Table 1: Representative Conditions for C-Alkylation of Active Methylene Compounds

EntryActive Methylene CompoundBaseAlkylating AgentSolventProduct
1Diethyl malonateSodium ethoxideEthyl iodideEthanolDiethyl ethylmalonate
2Ethyl acetoacetate (B1235776)Sodium ethoxideBenzyl chlorideEthanolEthyl 2-benzylacetoacetate

This table illustrates general conditions for the C-alkylation of active methylene compounds, which are expected to be applicable to this compound.

Condensation Reactions:

The Knoevenagel condensation is a prominent reaction for the functionalization of active methylene compounds. thermofisher.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. In the context of this compound, a Knoevenagel condensation with an aldehyde would lead to the formation of a substituted ethyl 2-(isoxazol-5-yl)acrylate.

Numerous studies have detailed the Knoevenagel condensation of various aldehydes with structurally similar active methylene compounds like ethyl acetoacetate and ethyl cyanoacetate. nih.govresearchgate.netscholarsresearchlibrary.com These reactions are typically catalyzed by bases such as piperidine (B6355638) or can be promoted by Lewis acids. nih.gov

Table 2: Examples of Knoevenagel Condensation with Active Methylene Compounds

EntryActive Methylene CompoundAldehydeCatalystSolventProduct
1Ethyl acetoacetateBenzaldehyde (B42025)Piperidine/Acetic AcidBenzeneEthyl 2-benzylideneacetoacetate
2Ethyl cyanoacetate4-ChlorobenzaldehydeDIPEAcHexaneEthyl 2-cyano-3-(4-chlorophenyl)acrylate
32,4-ThiazolidinedioneAromatic aldehydes[bnmim]H2PO4neat5-Arylidene 2,4-thiazolidinedione

This table provides examples of Knoevenagel condensation reactions with compounds containing an active methylene group, demonstrating the type of transformation possible for this compound.

Functionalization of the Isoxazole Ring

Electrophilic substitution on the isoxazole ring of this compound is predicted to occur regioselectively at the C4-position. Common electrophilic substitution reactions include halogenation and nitration.

Halogenation:

The halogenation of isoxazoles can be achieved using various halogenating agents. For instance, the synthesis of 4-haloisoxazoles has been accomplished through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl), bromine (Br2), and N-bromosuccinimide (NBS). nih.govorganic-chemistry.org While these examples involve the formation of the isoxazole ring with simultaneous halogenation, they underscore the feasibility of introducing a halogen at the C4-position. Direct halogenation of a pre-formed isoxazole ring, such as in this compound, would likely proceed with high regioselectivity for the C4-position.

Nitration:

Nitration of isoxazoles is a well-documented electrophilic substitution reaction. clockss.org Typically, a mixture of nitric acid and a strong acid, such as sulfuric acid or trifluoroacetic anhydride, is employed. semanticscholar.org Studies on the nitration of various substituted isoxazoles have shown that the nitro group is predominantly introduced at the C4-position. For example, the nitration of 3,5-dimethylisoxazole (B1293586) yields 3,5-dimethyl-4-nitroisoxazole. semanticscholar.org It is therefore anticipated that the nitration of this compound would similarly yield Ethyl 2-(4-nitroisoxazol-5-yl)acetate. scielo.br

Table 3: Regioselective Nitration of Substituted Isoxazoles

EntryIsoxazole DerivativeNitrating AgentProductYield
13,5-DimethylisoxazoleHNO3/TFAA3,5-Dimethyl-4-nitroisoxazole72%
25-MethylisoxazoleHNO3/TFAA5-Methyl-4-nitroisoxazole64%
33,5-DiarylisoxazoleHNO3/Ac2O3,5-Diaryl-4-nitroisoxazole32%

This table presents data from the nitration of various isoxazole derivatives, indicating the general regioselectivity for the C4-position, which is expected to be mirrored in the nitration of this compound.

Research Applications of Ethyl 2 Isoxazol 5 Yl Acetate and Its Derivatives in Organic and Medicinal Chemistry

Role as Versatile Synthetic Building Blocks

The isoxazole (B147169) moiety, a five-membered heterocycle containing nitrogen and oxygen, is a key feature of Ethyl 2-(isoxazol-5-yl)acetate that imparts it with considerable synthetic versatility. This has been leveraged by chemists to construct a variety of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

This compound and its analogs serve as key starting materials in the synthesis of a diverse range of complex heterocyclic systems. A notable application is in the preparation of 3,4-disubstituted isoxazol-5(4H)-ones through multicomponent reactions. researchgate.neteurekaselect.com For instance, an efficient and environmentally friendly methodology for the synthesis of isoxazol‐5(4H)‐one derivatives has been developed utilizing a ZnO@Fe3O4 core–shell nanocatalyst in a one‐pot reaction involving an aromatic or heterocyclic aldehyde, hydroxylamine (B1172632) hydrochloride, and ethyl acetoacetate (B1235776) under aqueous conditions. researchgate.net This approach highlights the utility of isoxazole precursors in green chemistry.

Furthermore, derivatives of this compound are instrumental in constructing even more elaborate heterocyclic frameworks. For example, the reaction of 2-(5-benzoxazol-2-ylamino)1-H-tetrazol-1yl) acetohydrazide, derived from a related ethyl acetate (B1210297) precursor, with various reagents can lead to the formation of thiazolidinone and other complex heterocyclic structures. researchgate.net These synthetic strategies underscore the importance of the title compound and its derivatives as foundational molecules for accessing a wide array of heterocyclic compounds with potential biological activities.

Intermediates in Natural Product Synthesis

The isoxazole ring system, a core component of this compound, is a valuable intermediate in the synthesis and structural modification of natural products. symc.edu.cn Isoxazolines, which are structurally related to isoxazoles, are recognized as important precursors for accessing key components of natural products like amino acids and hydroxy ketones. nih.gov

The modification of natural products with isoxazole moieties has been shown to enhance or alter their biological activities. symc.edu.cn This strategic incorporation of the isoxazole ring, often facilitated by precursors like this compound, can lead to the development of novel compounds with improved physicochemical and biological profiles. While direct examples of this compound in the total synthesis of a specific natural product are not extensively documented in the reviewed literature, the established role of the isoxazole scaffold as a crucial synthetic intermediate points to the potential of this compound in the broader field of natural product synthesis. symc.edu.cnnih.gov

Exploration in Merocyanine Dye Development

Derivatives of this compound have found applications in the development of merocyanine dyes. Merocyanines are a class of dyes characterized by a donor-acceptor structure, which gives rise to their interesting photophysical properties.

Specifically, 4-arylideneisoxazol-5(4H)-ones, which can be synthesized from precursors related to this compound, are used in the green three-component synthesis of merocyanine dyes. eurekaselect.com The synthesis of new carboxylated merocyanine dyes has been achieved through Knoevenagel condensation, a reaction that can involve heterocyclic compounds derived from isoxazole precursors. nih.gov These dyes exhibit absorption and fluorescence in the UV-A to blue-green region of the spectrum and are of interest for their potential applications in various optical technologies. nih.gov

Contributions to Optical Recording and Nonlinear Optical Research

The development of organic materials with nonlinear optical (NLO) properties is a significant area of research with potential applications in optical data storage and processing. While direct studies on the NLO properties of this compound were not prominent in the surveyed literature, research into structurally related organic molecules provides context for its potential in this field.

Medicinal Chemistry Research Pathways

The isoxazole nucleus is a well-established pharmacophore, and as such, this compound and its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Enzyme Inhibition Studies

A primary focus of research into the medicinal applications of this compound derivatives has been in the area of enzyme inhibition. Various studies have demonstrated the potential of these compounds to inhibit the activity of several key enzymes implicated in disease.

For example, a derivative, Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, has been identified as a new inhibitor of insulin-degrading enzyme (IDE) with a reported IC50 value of 3.60 μM. mdpi.com In another study, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated as acetyl-CoA carboxylase (ACC) inhibitors. semanticscholar.org One of the most potent compounds in this series, 6g, exhibited an IC50 of 99.8 nM. semanticscholar.org Furthermore, a chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has been investigated for its inhibitory effects on cholinesterases and glutathione S-transferase (GST). nih.gov

The following table summarizes the enzyme inhibition data for several derivatives related to this compound:

CompoundTarget EnzymeIC50 Value
Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetateInsulin-Degrading Enzyme (IDE)3.60 µM mdpi.com
4-phenoxy-phenyl isoxazole derivative (6g)Acetyl-CoA Carboxylase (ACC)99.8 nM semanticscholar.org
4-phenoxy-phenyl isoxazole derivative (6l)Acetyl-CoA Carboxylase (ACC)Not reported for enzyme, but showed potent cytotoxicity against cancer cell lines (A549 IC50: 0.22 µM, HepG2 IC50: 0.26 µM, MDA-MB-231 IC50: 0.21 µM) semanticscholar.org
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateAcetylcholinesterase (AChE)Kᵢ: 11.13 ± 1.22 µM nih.gov
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateButyrylcholinesterase (BChE)Kᵢ: 8.74 ± 0.76 µM nih.gov
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateGlutathione S-transferase (GST)Kᵢ: 14.19 ± 2.15 µM nih.gov

These findings highlight the potential of this compound as a scaffold for the design and synthesis of novel enzyme inhibitors for a variety of therapeutic targets.

Immunoregulatory Agent Development

The isoxazole ring is a component of various compounds that exhibit immunoregulatory properties, including immunosuppressive and anti-inflammatory activities. mdpi.com A review of isoxazole derivatives has highlighted their potential to modulate immune responses, making them attractive candidates for the development of new therapies for autoimmune diseases and inflammatory conditions. mdpi.comnih.gov

One study reported on a series of new isoxazole derivatives with expected immunosuppressive activities. The compound ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2) was identified as a particularly active agent. nih.gov In mouse models, MZO-2 was shown to inhibit carrageenan-induced footpad edema and contact sensitivity to oxazolone with a potency comparable to the established immunosuppressive drug tacrolimus. nih.gov Furthermore, some 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to possess immunomodulatory properties. nih.gov These findings demonstrate the significant potential of isoxazole derivatives in the development of novel immunoregulatory agents. mdpi.comnih.gov

Anti-Obesity Research Applications

The global rise in obesity has created an urgent need for the development of new and effective anti-obesity therapies. While direct research linking this compound to anti-obesity effects is not extensively documented in the reviewed literature, the broader therapeutic potential of related compounds in metabolic disorders is an area of interest. For instance, studies on an ethyl acetate fraction of Mandevilla moricandiana have shown potential for improving obesity-induced endothelial dysfunction, though this is not directly related to the specific chemical compound . nih.govnih.gov The diverse biological activities of isoxazole derivatives suggest that their potential in metabolic disease research, including obesity, may be a fruitful area for future investigation.

Antitubercular Agent Research

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.govjapsonline.com Isoxazole derivatives have been identified as a promising class of compounds with potent antimycobacterial activity. nih.govnih.gov

Several studies have reported on the synthesis and evaluation of isoxazole carboxylic acid alkyl ester derivatives as inhibitors of M. tuberculosis growth. nih.gov One study identified a series of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters with significant activity against M. tuberculosis. nih.gov Another study explored isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives, with some compounds exhibiting potent anti-TB activity. The minimum inhibitory concentrations (MIC) for some of the most active compounds are presented below. nih.gov

CompoundMIC (μg/mL)
4t 0.25
5f 1.0
5n 2.0
5o 2.0

These results indicate that the isoxazole scaffold is a valuable pharmacophore for the development of novel antitubercular agents. nih.govnih.gov

Antiviral Agent Research

The isoxazole scaffold, a core component of this compound, is a recurring motif in the development of novel antiviral agents due to its versatile chemical properties and ability to interact with various biological targets. researchgate.net Researchers have synthesized and evaluated a wide range of isoxazole derivatives, demonstrating their potential against a diverse spectrum of viruses, including both plant and human pathogens.

One area of investigation involves the development of isoxazole-based compounds for combating plant viruses. A series of novel isoxazole-amide derivatives incorporating an acylhydrazone moiety were synthesized and tested for their effectiveness against the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov In these studies, compound 7t emerged as a particularly potent agent, showing superior curative, protective, and inactivation activities against both TMV and CMV when compared to the commercial antiviral agent Ningnanmycin. nih.gov

In the realm of human viral infections, isoxazole derivatives have been explored as potential therapeutics for influenza. A series of isoxazol-4-carboxa piperidyl derivatives were designed to target the viral nucleoprotein of the influenza A virus (A/PR/8/34 H1N1). rsc.orgrsc.org Several of these compounds, notably 1a, 1b, 1c, 1f, and 1g , demonstrated more potent in vitro anti-influenza activity than the standard drug, with compound 1b being the most promising. rsc.org Other research has focused on inhibiting the M2-S31N ion channel of the influenza A virus, a target that confers resistance to amantadine. An isoxazole-containing compound, 9q , showed potent antiviral activity against multiple drug-resistant influenza A strains, with EC₅₀ values ranging from 0.1 µM to 0.2 µM. nih.gov

The antiviral activity of isoxazoles extends to the Flaviviridae family. In the search for inhibitors of the Zika virus (ZIKV), a public health threat associated with severe neurological disorders, isoxazole-based small molecules have been identified as promising candidates. nih.govrsc.org Through structural modification of a related oxadiazole compound, a derivative featuring an isoxazole moiety, 7l , was found to have potent antiviral activity against ZIKV strains along with a favorable safety profile in vitro. nih.govrsc.org

Furthermore, isoxazole derivatives have shown efficacy against enteroviruses. Certain [(biphenyloxy)propyl]isoxazole derivatives have been synthesized to overcome the resistance of coxsackievirus B3 (CVB3) to the capsid-binding inhibitor pleconaril. nih.gov It was found that modifying or removing substituents in the central phenoxy ring of these compounds could restore antiviral activity against pleconaril-resistant CVB3 strains. nih.gov

Table 1: Antiviral Activity of Selected Isoxazole Derivatives

Compound Name/Series Target Virus(es) Key Findings
Isoxazole-amide derivative 7t Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) Exhibited superior curative, protection, and inactivation activities compared to Ningnanmycin. nih.gov
Isoxazol-4-carboxa piperidyl derivative 1b Influenza A (H1N1) Showed the most promising in vitro anti-influenza virus activity in its series. rsc.org
Isoxazole derivative 9q Amantadine-resistant Influenza A strains Potent antiviral activity with EC₅₀ values of 0.1 µM to 0.2 µM against drug-resistant strains. nih.gov
Isoxazole-based small molecule 7l Zika Virus (ZIKV) Demonstrated potent antiviral activity and an improved in vitro safety profile. nih.govrsc.org
[(biphenyloxy)propyl]isoxazole derivatives Pleconaril-resistant Coxsackievirus B3 (CVB3) Unsubstituted or monosubstituted analogues overcame drug resistance. nih.gov

Anti-Inflammatory Agent Research

Derivatives of the isoxazole ring system are well-represented in anti-inflammatory research, with some compounds having progressed to clinical use. mdpi.comnih.gov The anti-inflammatory mechanisms of these compounds often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). rsc.orgnih.gov

A significant focus of research has been on the development of selective COX-2 inhibitors, which can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. rsc.org Valdecoxib, a well-known anti-inflammatory drug, features an isoxazole core and acts as a selective COX-2 inhibitor. rsc.org Following this precedent, numerous novel isoxazole derivatives have been synthesized and evaluated for their COX-inhibitory activity. For instance, a series of novel isoxazole derivatives were designed and tested in vitro for COX-1/COX-2 inhibition, with compounds C3, C5, and C6 identified as potent and selective COX-2 inhibitors. nih.gov Compound C6 was the most potent, with a COX-2 IC₅₀ value of 0.55 µM. nih.gov

In addition to COX inhibition, some isoxazole derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov For example, compound 150 (a 3-phenyl-5-furan isoxazole derivative) showed inhibitory activity against both COX-2 (IC₅₀ = 9.16 µM) and 15-LOX (IC₅₀ = 8.15 µM). rsc.orgnih.gov Another derivative, compound 155 , demonstrated promising 5-LOX inhibition with an IC₅₀ value of 3.67 µM. nih.gov

The anti-inflammatory potential of isoxazole derivatives has also been demonstrated in various in vivo models. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity. researchgate.net In one study, a series of indole-linked isoxazoles were tested, with compound 146 showing the highest activity, reducing paw edema by 77.42% after 4 hours. rsc.org Another compound, MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), also showed a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov Furthermore, when applied topically, MZO-2 was highly effective in a mouse model of contact sensitivity, reducing ear edema to a degree comparable to the immunosuppressive drug tacrolimus. nih.gov Other research has identified compounds like p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid as having strong anti-inflammatory properties. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Isoxazole Derivatives

Compound Name/Series Mechanism/Model Key Findings
Valdecoxib Selective COX-2 inhibitor Clinically approved non-steroidal anti-inflammatory drug (NSAID). rsc.org
Compound C6 In vitro COX-2 inhibition Most potent in its series with a COX-2 IC₅₀ of 0.55 µM. nih.gov
Compound 150 In vitro COX-2 and 15-LOX inhibition Dual inhibitor with IC₅₀ values of 9.16 µM (COX-2) and 8.15 µM (15-LOX). rsc.orgnih.gov
Indole-linked isoxazole 146 Carrageenan-induced rat paw edema Showed the highest activity in its series with a 77.42% reduction in edema. rsc.org
MZO-2 Carrageenan-induced paw edema & contact sensitivity Demonstrated potent systemic and topical anti-inflammatory effects. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Isoxazole Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of isoxazole derivatives by identifying the chemical features that govern their biological activity. nih.govnih.gov Research across different therapeutic areas, including antiviral and anti-inflammatory applications, has provided valuable insights into the SAR of this heterocyclic scaffold. researchgate.netnih.gov

In the context of anti-inflammatory agents targeting COX-2, specific substitutions on the aryl rings attached to the isoxazole core are critical for potency and selectivity. For diarylisoxazoles, a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group on one of the phenyl rings is a key pharmacophore for selective COX-2 inhibition. nih.gov The hydrophobicity of the substituents also plays a role; for example, in a series of 3-phenyl-5-furan isoxazole derivatives, the presence of two chloro groups on the phenyl ring was deemed essential for interaction with the COX-2 active site. rsc.org SAR studies on indole-linked isoxazoles revealed that the position of substituents on the phenyl ring influenced activity, with a 4-methoxy group (compound 147 ) conferring higher COX-2 selectivity and anti-inflammatory action than a 3-methoxy group (compound 148 ). rsc.orgnih.gov

SAR studies have also been instrumental in the development of antiviral isoxazole derivatives. For inhibitors of the influenza A M2-S31N ion channel, potent activity is associated with a specific three-part structure: a hydrophobic adamantane group, an ammonium (B1175870) linker, and an aryl head group, with isoxazole being preferred for the aryl component. nih.gov Further optimization through SAR revealed that hydrophobic substitutions at the 5-position of the isoxazole ring are particularly important for enhancing channel blockage and antiviral efficacy. nih.gov In the development of capsid-binding inhibitors against coxsackievirus B3, SAR analysis demonstrated that the substituents on the central phenoxy ring have a high impact on antiviral activity. It was found that removing methyl groups or having monosubstitution with 3-methyl or 3-bromine in the central phenyl ring could overcome viral resistance to pleconaril. nih.gov

General SAR principles have been observed in other contexts as well. For anticancer activity, SAR studies on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives showed that an electron-rich fused ring attached to the phenyl group was beneficial for antiproliferative activity. nih.gov In another study on isoxazole chalcone derivatives, it was found that electron-donating groups, such as methoxy substituents, on the benzene ring enhanced anticancer activity. nih.govmdpi.com Conversely, for antimicrobial activity, the presence of electron-withdrawing groups like trifluoromethyl (CF₃) and chloro groups was found to increase the potency of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives. nih.gov These varied findings underscore that the specific structural requirements for optimal activity are highly dependent on the biological target.

Advanced Characterization and Theoretical Studies of Ethyl 2 Isoxazol 5 Yl Acetate

X-ray Diffraction Studies for Molecular Structure Confirmation

While specific single-crystal X-ray diffraction data for Ethyl 2-(isoxazol-5-yl)acetate has not been reported in the surveyed literature, studies on closely related isoxazole (B147169) derivatives provide valuable structural insights. For example, the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate demonstrates that the isoxazole ring is essentially planar. nih.gov

An X-ray diffraction study of this compound would definitively confirm its molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. Such an analysis would reveal the three-dimensional conformation of the molecule in the solid state, particularly the orientation of the flexible ethyl acetate (B1210297) side chain relative to the planar isoxazole ring. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, would also be elucidated.

Computational Chemistry Approaches

Theoretical calculations are powerful tools for complementing experimental data and providing deeper insight into the molecular properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of isoxazole-containing molecules. researchgate.netmdpi.com Although specific DFT studies on this compound are not prevalent in the literature, the application of this methodology would yield significant data.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with potential X-ray diffraction data.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR spectra. Furthermore, NMR chemical shifts can be computed and correlated with experimental ¹H and ¹³C NMR data to confirm structural assignments.

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions.

These theoretical insights are invaluable for a comprehensive structural and electronic characterization of this compound, bridging the gap between experimental observation and fundamental molecular properties.

Quantum Chemical Calculations (e.g., DFT)

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the distribution of the HOMO and LUMO would likely be concentrated around the π-systems of the isoxazole ring and the carbonyl group of the ester, as these are the most electronically active regions. The precise energy gap would need to be calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov

Table 1: Key Parameters from Molecular Orbital Analysis

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability.
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMOIndicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com
Charge Distribution Analysis (Molecular Electrostatic Potential Maps)

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are rich or poor in electrons. libretexts.orgwolfram.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, a color spectrum is used:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Represents regions with neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring and the carbonyl oxygen of the ester group, as these are the most electronegative atoms. researchgate.net Positive potential (blue) would likely be located around the hydrogen atoms, particularly those on the methylene (B1212753) group adjacent to the ester. researchgate.net This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of chemical reactivity. researchgate.net

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal.

Table 2: Common Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeDescription
H···HInteractions between hydrogen atoms.
O···H / H···OHydrogen bonding and other contacts involving oxygen and hydrogen.
N···H / H···NInteractions involving nitrogen and hydrogen atoms.
C···H / H···CInteractions involving carbon and hydrogen atoms.
C···Cπ-π stacking interactions between aromatic or heterocyclic rings.
Energy Framework Calculations

Energy framework calculations provide a quantitative analysis of the intermolecular interaction energies within a crystal structure. This method, often performed using the CrystalExplorer software, calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its nearest neighbors. These energies are then used to construct graphical representations of the crystal packing, highlighting the strength and nature of the intermolecular forces. The resulting frameworks visualize the topology of molecular packing, often showing structures like columns or layers, which helps in understanding the mechanical and physical properties of the crystal. For a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, the total lattice energy was calculated to be -266.2 kJ mol⁻¹. researchgate.net

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. uss.clchemrxiv.org It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density.

The resulting plots show spikes in regions of low electron density, which correspond to non-covalent interactions. These regions are then visualized as isosurfaces in 3D, colored to distinguish between different types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak attractive interactions, like van der Waals forces.

Red: Strong repulsive interactions, typically found in sterically hindered regions or within rings. chemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). niscpr.res.in This technique is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on their interaction energies. nih.gov For isoxazole derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. niscpr.res.inresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and confirming the stability of the interactions predicted by docking. rsc.org This combination of docking and MD simulation provides a detailed understanding of the ligand's mechanism of action at a molecular level.

Binding Mechanism Elucidation

The elucidation of the binding mechanism of a compound like this compound would typically involve computational techniques such as molecular docking. This method predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein, to form a stable complex. The insights gained from docking studies can clarify the fundamental interactions driving the biological activity of the compound.

For instance, molecular docking studies on various isoxazole derivatives have been instrumental in understanding their interactions with biological targets. These studies often reveal key binding interactions between the isoxazole-containing compounds and the active sites of enzymes. nih.gov For example, in studies of isoxazole derivatives as potential inhibitors of enzymes like carbonic anhydrase and cyclooxygenase (COX), molecular docking has been used to identify the specific amino acid residues involved in the binding. nih.govacs.org

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. acs.org The structure of the ligand, in this case, this compound, would be drawn and optimized using computational chemistry software. acs.org Docking simulations would then be performed to place the ligand into the binding site of the protein, and the resulting poses are scored based on their predicted binding affinity.

The following table summarizes findings from molecular docking studies on various isoxazole derivatives, which could be analogous to the types of interactions this compound might form.

Target ProteinIsoxazole Derivative TypeKey Interactions ObservedReference
Cyclooxygenase (COX)Isoxazole-carboxamidesInteractions with the secondary binding pocket of COX-2. nih.gov
Carbonic AnhydraseSubstituted isoxazolesBinding at the entrance of the active site. acs.org
Cytochrome P450 (CYP)Phenyl isoxazole derivativesStrong affinity for various CYP450 proteins, suggesting inhibitory potential. tandfonline.com
STAT3 ProteinThiazole-indole-isoxazole derivativesSignificant binding affinity to the STAT3 SH2 domain, indicating potential as anticancer agents. connectjournals.com

These studies collectively demonstrate that the isoxazole scaffold can participate in various non-covalent interactions, including hydrogen bonds and aromatic interactions, which are crucial for its biological activity. Similar studies on this compound would be necessary to determine its specific binding mechanism.

Free Energy Perturbation Methods

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the difference in free energy between two states, which can be applied to predict the binding affinity of a ligand to a protein. FEP simulations provide a more accurate prediction of binding energies compared to molecular docking alone by accounting for the dynamic nature of the protein-ligand complex and the effects of the solvent.

The application of FEP in drug discovery is growing, as it can accelerate the identification of potent inhibitors. For a compound like this compound, FEP could be used to predict how modifications to its chemical structure would affect its binding affinity to a target protein. This is achieved by computationally "mutating" the ligand from one form to another and calculating the associated free energy change.

A typical FEP study involves the following steps:

System Setup: Creating a simulation system containing the protein-ligand complex in a solvent (usually water).

Perturbation Pathway: Defining a non-physical pathway that transforms one ligand into another.

Simulation: Running molecular dynamics simulations for a series of intermediate states along the perturbation pathway.

Free Energy Calculation: Calculating the free energy change for each step and summing them to get the total relative binding free energy.

The table below illustrates the type of data that could be generated from a hypothetical FEP study on derivatives of this compound, showing the predicted change in binding affinity upon modification.

Compound ModificationPredicted Relative Binding Free Energy (ΔΔG) (kcal/mol)Interpretation
Addition of a hydroxyl group-1.5Increased binding affinity
Replacement of ethyl ester with methyl ester+0.5Decreased binding affinity
Introduction of a phenyl group-2.0Significantly increased binding affinity

Such predictive power allows for the prioritization of the synthesis of compounds that are most likely to have improved activity, thereby streamlining the drug discovery process. While direct FEP studies on this compound are not readily found, the methodology is well-established and could be applied to this compound and its analogs to guide the design of more potent molecules.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(isoxazol-5-yl)acetate?

this compound can be synthesized via oxidation or coupling reactions. For example, oxidation of 2-(4-arylthio)-2-(isoxazol-5-yl)acetate using Cu(OAc)₂ yields glyoxylate derivatives with a 42% yield (Scheme 8, ). Another approach involves reacting enynes with ethyl 2-chloro-2-(hydroxyimino)acetate in dry Et₂O under argon, followed by column chromatography (SiO₂, ethyl acetate eluent) and recrystallization (n-heptane/CH₂Cl₂) to isolate the product (50% yield, ). Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for reproducibility.

Q. Which spectroscopic methods are effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR in CDCl₃ is used to confirm the structure, with peaks corresponding to ethyl ester groups (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂) and isoxazole protons (~6.5–8.5 ppm) ().
  • IR Spectroscopy : Key stretches include C=O (1745 cm⁻¹ for ester), C=N (1599 cm⁻¹ for isoxazole), and O-H (if present) ().
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXT) are widely used for structural determination, particularly for resolving tautomeric forms or stereochemical ambiguities ().

Q. What safety precautions are recommended when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust ().
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
  • Waste Disposal : Follow institutional guidelines for organic solvents and halogenated byproducts. Avoid aqueous disposal without neutralization ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst Screening : Transition metals (e.g., Cu(II), Fe(III)) enhance oxidation efficiency ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates ().
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling steps ().
  • Purification : Recrystallization from ethyl acetate/hexane (1:2) removes impurities effectively ().

Q. What computational methods are used to study the reactivity of isoxazole derivatives?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the isoxazole ring ().
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., SNH methodology in ).
  • Docking Studies : Evaluate binding affinities for drug design applications, such as COX-1 inhibition ().

Q. How does the electronic structure of the isoxazole ring influence the compound's reactivity?

The isoxazole ring’s electron-deficient nature (due to the C=N bond) directs electrophilic substitution to the 4-position. Substituents like methoxy or aryl groups alter resonance effects, modulating reactivity. For instance, 3,4-bis(4-methoxyphenyl) groups enhance stability in COX-1 inhibitor derivatives (). Kinetic studies using UV-Vis spectroscopy (λmax = 335 nm) can track tautomeric equilibria ().

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